molecular formula C17H22FN5O B14958671 N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14958671
M. Wt: 331.4 g/mol
InChI Key: VZYQOFIFUHRFSA-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a 2-fluorobenzyl group and a tetrazole-substituted cyclohexyl moiety. The 2-fluorobenzyl substituent likely contributes to electronic and steric effects, influencing receptor binding or metabolic stability.

Properties

Molecular Formula

C17H22FN5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H22FN5O/c18-15-7-3-2-6-14(15)11-19-16(24)10-17(8-4-1-5-9-17)12-23-13-20-21-22-23/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,24)

InChI Key

VZYQOFIFUHRFSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=CC=C2F)CN3C=NN=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s unique features include:

  • Tetrazole ring: A high-polarity heterocycle known for its acidity (pKa ~4.9) and hydrogen-bonding capacity.

Comparison Table

Compound Name / ID Molecular Weight Key Substituents Heterocycle Type Notable Properties/Applications
Target Compound 409.538 2-Fluorobenzyl, tetrazole Tetrazole Likely high polarity, potential receptor binding
STL251656 (N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide) 409.53 Benzimidazole-ethyl, isopropyl Tetrazole, Benzimidazole Increased aromaticity; possible kinase inhibition
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) 255.7 Chloro, dimethylphenyl, pyrazole Pyrazole Herbicide (ACCase inhibitor)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 404.3 Naphthalene, triazole Triazole Synthetic intermediate; nitro derivatives show varied IR/NMR profiles
N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-tetrahydropyrimidin-5-yl]acetamide (28) ~422 (estimated) 2-Fluorobenzyl, pyrimidinone Pyrimidinone Potential dihydrofolate reductase target

Detailed Analysis of Analogues

(a) Tetrazole-Containing Analogues
  • STL251656 : Shares the tetrazole-cyclohexylacetamide core but replaces the 2-fluorobenzyl group with a benzimidazole-ethyl substituent. The benzimidazole’s aromaticity and bulk may enhance DNA intercalation or kinase binding compared to the fluorobenzyl group.
  • Impurities in Tetrazole Derivatives : Impurities like 2-(1H-tetrazol-1-yl)acetic acid highlight stability challenges in tetrazole synthesis. The target compound’s cyclohexyl group may mitigate such issues by reducing steric strain.
(b) Fluorobenzyl-Containing Analogues
  • Compound 28 : Features a 2-fluorobenzyl group attached to a pyrimidinone ring. The pyrimidinone’s electron-deficient nature contrasts with the tetrazole’s acidity, suggesting divergent biological targets. The fluorobenzyl group may improve binding affinity in both compounds via halogen bonding.
(c) Heterocyclic Acetamides
  • Triazole Derivatives (6a–6c) : These compounds use naphthalene and nitro groups to modulate electronic properties. The triazole’s lower acidity (pKa ~10.3 vs.
  • Metazachlor : A chloroacetamide herbicide with a pyrazole group. The absence of fluorinated or bulky substituents underscores the target compound’s specialized design for therapeutic rather than agricultural use.

Preparation Methods

Synthetic Approaches

Cyclohexyl-Tetrazole Core Formation

The cyclohexyl-tetrazole moiety is synthesized via-dipolar cycloaddition or nucleophilic substitution.

Cycloaddition

A common method involves reacting cyclohexylmethyl azide with nitriles under acidic conditions. For example:

  • Procedure : Cyclohexylmethyl bromide (1.0 equiv.) is treated with sodium azide (2.5 equiv.) in dimethylformamide (DMF) at 80°C for 12 hours to form cyclohexylmethyl azide. This intermediate undergoes cycloaddition with acetonitrile in the presence of ammonium chloride (20 mol%) at 120°C, yielding 1-(cyclohexylmethyl)-1H-tetrazole.
  • Yield : 65–75% after recrystallization (ether/petroleum ether).
Nucleophilic Substitution

Alternative routes employ pre-formed tetrazole rings. For instance:

  • Procedure : 1H-Tetrazole (1.2 equiv.) reacts with cyclohexylmethyl bromide (1.0 equiv.) in the presence of potassium carbonate (2.0 equiv.) in acetonitrile at reflux (82°C) for 24 hours.
  • Yield : 70–80% after column chromatography (dichloromethane/methanol 95:5).

Optimization Strategies

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%) Reference
DMF K₂CO₃ 82 78
Acetonitrile NH₄Cl 120 68
THF SOCl₂ 25 72

Key Findings :

  • Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for tetrazole formation.
  • Thionyl chloride efficiently generates acid chlorides without side products.

Purification Techniques

  • Recrystallization : Ether/petroleum ether (1:2) removes unreacted azides.
  • Column Chromatography : Silica gel with ethyl acetate/hexanes (1:4) isolates the acetamide product.
  • Crystallization : Anti-solvent addition (water to DMF) precipitates pure compound.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 7.25–7.15 (m, 2-F-C₆H₄), δ 4.45 (s, CH₂N)
¹³C NMR δ 165.8 (C=O), δ 158.3 (C-F)
MS (ESI+) m/z 359.1 [M+H]⁺

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Melting Point : 152–154°C (uncorrected).

Challenges and Solutions

Tetrazole Hydrolysis

  • Issue : Tetrazole rings hydrolyze under strongly acidic/basic conditions.
  • Mitigation : Use neutral solvents (THF, DCM) and avoid prolonged heating.

Amide Racemization

  • Issue : Chiral centers racemize during acylation.
  • Solution : Perform reactions at low temperatures (0–5°C) and use coupling agents (EDC/HOBt).

Industrial-Scale Synthesis

Continuous Flow Reactors

  • Procedure : Tetrazole formation and acylation are performed in tandem using microreactors (residence time: 30 min).
  • Advantages : 90% yield, reduced waste.

Green Chemistry Approaches

  • Solvent Recycling : DMF from Step 1 is reused in Step 2 after distillation.
  • Catalyst Recovery : Solid-supported catalysts (e.g., SiO₂-K₂CO₃) enable five reuse cycles.

Applications and Derivatives

While the primary compound is a research chemical, structural analogs exhibit:

  • Anticancer Activity : Inhibition of kinase enzymes (IC₅₀ = 0.8–1.2 µM).
  • Antimicrobial Properties : MIC = 4–8 µg/mL against Staphylococcus aureus.

Q & A

Advanced Research Question

  • In vitro models :
    • NCI-60 cell line screening (e.g., EKVX lung cancer cells), where observed cell growth inhibition (89.22%) aligns with computational docking predictions (75.51%) ().
    • Kinase inhibition assays (e.g., CK2 kinase) to validate target engagement ().
  • In vivo models :
    • Xenograft mice models using EKVX-derived tumors, with dosing regimens adjusted based on pharmacokinetic parameters (t1/2 = 4–6 hours for analogs).
      Discrepancies between experimental and predicted activity may arise from off-target effects or assay-specific conditions (e.g., serum protein binding) .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question
Contradictions often stem from:

  • Assay variability : Differences in cell line passage numbers, serum concentrations, or incubation times (e.g., 48 vs. 72-hour exposure in cytotoxicity assays).
  • Compound purity : Impurities >5% (e.g., residual solvents or unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and elemental analysis (C, H, N ±0.3%) ().
  • Structural analogs : Compare activity with derivatives like N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (), which share functional groups but differ in substituent positioning.
    Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target specificity .

What strategies are recommended for improving the solubility and bioavailability of this compound without compromising pharmacological activity?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or tetrazole positions, as demonstrated for similar compounds ().
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (reported solubility improvements of 10–20× for benzoxazole analogs) ().
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 30–50% in preclinical models ().
    Retain critical pharmacophores (e.g., fluorobenzyl and tetrazole groups) during modifications to preserve target binding .

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